molecular formula C11H20O B15185862 6-Octen-1-ol, 3,7-dimethyl-2-methylene- CAS No. 18478-46-1

6-Octen-1-ol, 3,7-dimethyl-2-methylene-

Cat. No.: B15185862
CAS No.: 18478-46-1
M. Wt: 168.28 g/mol
InChI Key: QGRLZQDPVRYSKI-UHFFFAOYSA-N
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Description

6-Octen-1-ol, 3,7-dimethyl-2-methylene- is an organic compound with the molecular formula C10H18O. It is a type of alcohol that features a double bond and a methylene group, making it a versatile compound in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Citral: One common method to synthesize 6-Octen-1-ol, 3,7-dimethyl-2-methylene- involves the hydrogenation of citral. Citral is first converted to citronellal, which is then hydrogenated to produce citronellol.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde to form the desired alcohol.

Industrial Production Methods:

Types of Reactions:

    Oxidation: 6-Octen-1-ol, 3,7-dimethyl-2-methylene- can undergo oxidation to form citronellal or citronellic acid.

    Reduction: It can be reduced to form dihydrocitronellol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reactions: Acid chlorides or anhydrides are used to form esters, while alkyl halides are used for ether formation.

Major Products:

Scientific Research Applications

6-Octen-1-ol, 3,7-dimethyl-2-methylene- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Octen-1-ol, 3,7-dimethyl-2-methylene- involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    Citronellal: An aldehyde with a similar structure but different functional group.

    Citronellic Acid: An oxidized form of citronellol.

    Citronellyl Acetate: An ester derivative of citronellol.

Uniqueness: 6-Octen-1-ol, 3,7-dimethyl-2-methylene- is unique due to its dual functionality as both an alcohol and an unsaturated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

18478-46-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,7-dimethyl-2-methylideneoct-6-en-1-ol

InChI

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3

InChI Key

QGRLZQDPVRYSKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(=C)CO

Origin of Product

United States

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